3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chloro, dioxidotetrahydrothiophenyl, methoxybenzyl, and carboxamide groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under palladium-catalyzed conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the benzothiophene core with a suitable thiophene derivative under oxidative conditions to form the dioxidotetrahydrothiophenyl group.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using an appropriate amine, such as 3-methoxybenzylamine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, benzothiophene derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. The specific functional groups in this compound may enhance its biological activity and selectivity.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Benzothiophene derivatives have been studied for their anti-inflammatory, analgesic, and antitumor properties.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chloro and methoxybenzyl groups could enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(benzyl)-1-benzothiophene-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.
3-chloro-N-(tetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide: Lacks the dioxidotetrahydrothiophenyl group, potentially altering its chemical reactivity.
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which may influence its solubility and reactivity.
Uniqueness
The unique combination of functional groups in 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1-benzothiophene-2-carboxamide contributes to its distinct chemical and biological properties. The presence of the dioxidotetrahydrothiophenyl group, in particular, may enhance its oxidative stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H20ClNO4S2 |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO4S2/c1-27-16-6-4-5-14(11-16)12-23(15-9-10-29(25,26)13-15)21(24)20-19(22)17-7-2-3-8-18(17)28-20/h2-8,11,15H,9-10,12-13H2,1H3 |
InChI Key |
WBOADOGKVAZNHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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